2-Bromo-5-(tributylstannyl)pyridine

Catalog No.
S1940448
CAS No.
1008756-65-7
M.F
C17H30BrNSn
M. Wt
447 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(tributylstannyl)pyridine

CAS Number

1008756-65-7

Product Name

2-Bromo-5-(tributylstannyl)pyridine

IUPAC Name

(6-bromopyridin-3-yl)-tributylstannane

Molecular Formula

C17H30BrNSn

Molecular Weight

447 g/mol

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;

InChI Key

PHUCQXUSEZANQN-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Br

Synthesis and Functionalization:

2-Bromo-5-(tributylstannyl)pyridine is an organotin compound with a five-membered aromatic ring (pyridine) containing a bromine atom at the second position and a tributylstannyl group at the fifth position. Research has explored methods for synthesizing this compound. One study describes its preparation through a metalation reaction of 2-bromopyridine with butyllithium, followed by reaction with tributyltin chloride []. This demonstrates its potential as a building block for further functionalization via the reactive tributylstannyl group.

2-Bromo-5-(tributylstannyl)pyridine is a chemical compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted at the 5-position with a tributylstannyl group and at the 2-position with a bromine atom. The presence of the tributylstannyl group enhances its utility in various synthetic applications, particularly in organometallic chemistry. The compound is typically represented by the SMILES notation CCCC[Sn](CCCC)(CCCC)c1cn=cc(c1)Br .

2-Bromo-5-(tributylstannyl)pyridine is particularly known for its role in Stille cross-coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds. This reaction involves the coupling of an organotin compound with an organic halide, facilitated by a palladium catalyst. The compound can also undergo oxidative reactions, leading to various derivatives, including pyridine N-oxides .

The synthesis of 2-Bromo-5-(tributylstannyl)pyridine typically involves the following steps:

  • Preparation of 2-Bromopyridine: The starting material is 2-bromopyridine, which can be synthesized through bromination of pyridine derivatives.
  • Tributylstannylation: The tributylstannyl group can be introduced via a nucleophilic substitution reaction where tributylstannane reacts with the brominated pyridine under suitable conditions, often using a palladium catalyst to facilitate the reaction .

2-Bromo-5-(tributylstannyl)pyridine finds applications primarily in organic synthesis and materials science:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds through cross-coupling reactions.
  • Materials Science: The compound can be utilized in developing new materials with unique electronic properties, particularly in organic electronics .

Several compounds share structural characteristics with 2-Bromo-5-(tributylstannyl)pyridine. Below is a comparative analysis highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity Score
2-Bromo-5-methylpyridineMethyl group at position 50.89
2-Bromo-6-(tributylstannyl)pyridineTributylstannyl group at position 60.84
4-Bromo-2-(tributylstannyl)pyridineTributylstannyl group at position 40.83
3-Bromo-4-methylpyridineMethyl group at position 40.82
2-Bromo-4-fluoro-5-methylpyridineFluoro group at position 40.81

The presence of the tributylstannyl group and bromine substitution distinguishes this compound from others, particularly in its application in organometallic chemistry and potential biological interactions .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-16

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